A Technical Guide to 1,1,1-Trifluoroethyl-PEG2-azide in Biochemical Applications
A Technical Guide to 1,1,1-Trifluoroethyl-PEG2-azide in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG2-azide is a heterobifunctional crosslinker increasingly utilized in biochemistry and drug development. Its unique molecular architecture, comprising a trifluoroethyl group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a reactive azide moiety, makes it a versatile tool for advanced bioconjugation strategies. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in constructing complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The molecule's design allows for precise chemical modifications. The azide group serves as a "click chemistry" handle, enabling highly efficient and specific ligation reactions.[1][2] The PEG2 spacer enhances aqueous solubility and provides appropriate spatial orientation between conjugated molecules.[3][4] The terminal trifluoroethyl group can modulate the physicochemical properties of the final conjugate, potentially improving metabolic stability or serving as a useful ¹⁹F NMR probe.
Core Chemical Properties and Reactivity
The utility of 1,1,1-Trifluoroethyl-PEG2-azide stems from the distinct functionalities of its three core components.
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Azide Group: This is the primary reactive handle for bioconjugation. The azide is exceptionally stable under most biological conditions but reacts with high efficiency and specificity with alkynes in "click chemistry" reactions.[5] This allows for the covalent linking of the molecule to other molecules bearing an alkyne group.[2]
-
PEG2 Spacer: The short polyethylene glycol chain is hydrophilic, which increases the water solubility of the linker and any molecule it is attached to.[3] This is particularly advantageous when working with hydrophobic drugs or large biomolecules. PEG linkers are known to be biocompatible, non-toxic, and can reduce the immunogenicity of the resulting conjugate.[4][6][7]
-
Trifluoroethyl Group: The presence of fluorine atoms can significantly alter the properties of a molecule. Fluorination can enhance metabolic stability, improve cell membrane permeability, and provide a unique spectroscopic handle for ¹⁹F NMR analysis. While some suppliers note the trifluoroethyl group can react with primary amines like those on lysine residues, the primary and most widely documented conjugation chemistry for this molecule involves the azide group.[8][9]
Chemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄F₃N₃O₂ | BroadPharm |
| Molecular Weight | 213.2 g/mol | [5] |
| CAS Number | 1835759-68-6 | [8] |
| Purity | Typically ≥98% | [5] |
| Appearance | Colorless to light yellow oil | N/A |
| Storage Conditions | -20°C | BroadPharm |
Key Applications in Biochemistry
The principal application of 1,1,1-Trifluoroethyl-PEG2-azide is as a linker in the synthesis of complex bioconjugates.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins.[1] A PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[10]
1,1,1-Trifluoroethyl-PEG2-azide is an ideal PEG-based linker for PROTAC synthesis.[1][11] It can be incorporated between the two ligands to ensure they can simultaneously bind their respective protein partners. The properties of the PEG linker, such as its length and hydrophilicity, are critical for optimizing the efficacy of the final PROTAC.
Caption: PROTAC mechanism facilitated by a linker.
Click Chemistry and Bioconjugation
The azide group is central to the utility of this linker, enabling its participation in "click chemistry" reactions. These reactions are known for their high yields, specificity, and biocompatibility.[12]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. It forms a stable triazole linkage.[1][2] This is the most common method for conjugating azide-containing molecules.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst.[1][2] The absence of cytotoxic copper makes SPAAC particularly suitable for applications in living systems.[2]
Caption: Click chemistry reactions of the azide linker.
Antibody-Drug Conjugates (ADCs) and Drug Delivery
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells.[13] PEG linkers are widely used in ADCs to improve the solubility and stability of the conjugate and to ensure the drug is released at the target site.[7] 1,1,1-Trifluoroethyl-PEG2-azide can be used to attach a drug molecule (modified with an alkyne) to an antibody (modified with an azide, or vice-versa), leveraging click chemistry for a stable and specific linkage.[13]
Furthermore, the principles of PEGylation are central to modern drug delivery systems, including lipid nanoparticles used for siRNA or mRNA delivery.[6][13] The hydrophilic PEG chains create a hydration layer that helps nanoparticles evade the immune system, prolonging their circulation time.[6]
Experimental Protocols
The following are generalized protocols for the key reactions involving 1,1,1-Trifluoroethyl-PEG2-azide. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of 1,1,1-Trifluoroethyl-PEG2-azide to a molecule containing a terminal alkyne.
Materials:
-
1,1,1-Trifluoroethyl-PEG2-azide
-
Alkyne-functionalized molecule (e.g., peptide, small molecule drug)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: e.g., Dimethylformamide (DMF), or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).
-
Purification system (e.g., HPLC, column chromatography).
Methodology:
-
Dissolve the alkyne-functionalized molecule (1 equivalent) and 1,1,1-Trifluoroethyl-PEG2-azide (1.2 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
Add CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents.
-
Add sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 equivalents. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., LC-MS, TLC).
-
Upon completion, the reaction may be quenched by adding EDTA to chelate the copper catalyst.
-
Purify the resulting conjugate using reverse-phase HPLC or silica gel chromatography to remove excess reagents and byproducts.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation to a molecule functionalized with a strained alkyne like DBCO.
Materials:
-
1,1,1-Trifluoroethyl-PEG2-azide
-
DBCO-functionalized molecule (e.g., protein, antibody)
-
Biocompatible buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), dialysis).
Methodology:
-
Dissolve the DBCO-functionalized molecule (1 equivalent) in the appropriate buffer (e.g., PBS).
-
Dissolve 1,1,1-Trifluoroethyl-PEG2-azide (3-10 equivalents) in a minimal amount of a water-miscible solvent like DMSO, and then add it to the buffered solution of the DBCO-molecule. The number of equivalents may need to be optimized.
-
Allow the reaction to proceed at room temperature or 37°C for 4-24 hours. The reaction is typically slower than CuAAC but proceeds cleanly.
-
Monitor the reaction progress by LC-MS (for small molecules) or SDS-PAGE (for proteins, which will show a mass shift).
-
Upon completion, remove the excess azide linker and byproducts. For protein conjugates, this is typically achieved by dialysis against PBS or by using a desalting column (SEC).
-
Characterize the final conjugate to determine the degree of labeling, for instance, by mass spectrometry (MALDI-TOF or ESI-MS).
Caption: General workflow for bioconjugation.
Conclusion
1,1,1-Trifluoroethyl-PEG2-azide is a powerful and versatile chemical tool for researchers in biochemistry and drug discovery. Its trifunctional design provides a unique combination of a highly specific reactive handle (azide), a beneficial pharmacokinetic modifier (PEG2 spacer), and a property-enhancing moiety (trifluoroethyl group). Its primary application as a linker in the construction of PROTACs and other bioconjugates via click chemistry underscores its importance in developing next-generation therapeutics and research agents. The detailed protocols provided herein serve as a starting point for the successful implementation of this reagent in a wide range of biochemical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Application of PEG Linker | AxisPharm [axispharm.com]
- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 8. 1,1,1-Trifluoroethyl-PEG2-azide, 1835759-68-6 | BroadPharm [broadpharm.com]
- 9. 1,1,1-Trifluoroethyl-PEG4-azide, 1817735-35-5 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,1,1-Trifluoroethyl-PEG2-azide | PROTAC linker | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
